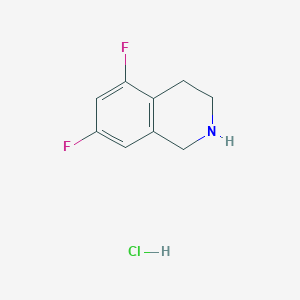

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

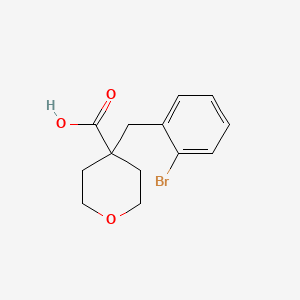

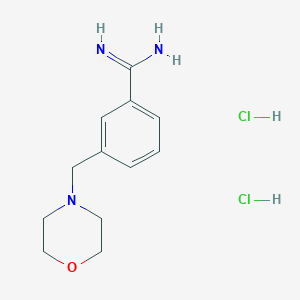

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClF2N . It is a white to yellow solid and is used for experimental and research purposes .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of interest in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9F2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 205.63 . The compound should be stored at -20°C, sealed, and away from moisture .Aplicaciones Científicas De Investigación

Synthesis and Applications in Medicinal Chemistry

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives have found significant application in the synthesis of complex molecules for medicinal chemistry. One study outlines the oxidative difluoromethylation of tetrahydroisoquinolines, leading to the synthesis of fluorinated pyrrolo[2,1-a]isoquinoline and benzo[a]quinolizidines, showcasing its utility in creating novel compounds with potential biological activities (Punirun et al., 2018).

Neuroprotective or Neurotoxic Activity

Research exploring the neuroprotective or neurotoxic activity of tetrahydroisoquinoline derivatives reveals the nuanced effects these compounds can have on neurological health. One study indicated that hydroxy-substituted derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibited neuroprotective activity, suggesting potential therapeutic avenues for neurodegenerative diseases like Parkinson's (Okuda, Kotake, & Ohta, 2003).

Anticancer Potential

The synthesis and evaluation of tetrahydroisoquinoline derivatives as anticancer agents have been a focal point of research, highlighting the potential of these compounds in oncology. For instance, substituted 1,2,3,4-tetrahydroisoquinolines were explored for their cytotoxicity against various cancer cell lines, underscoring the relevance of this scaffold in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Fluorination and Pharmacological Properties

The strategic fluorination of tetrahydroisoquinoline derivatives to modulate pharmacological properties is another area of interest. Studies have shown that fluorination can impact the selectivity and potency of these compounds towards certain biological targets, demonstrating the importance of chemical modifications in drug design (Grunewald et al., 2006).

Analgesic and Anti-Inflammatory Effects

The exploration of tetrahydroisoquinoline derivatives for their analgesic and anti-inflammatory effects further illustrates the compound's versatility. For example, specific derivatives have shown significant anti-inflammatory and analgesic activities, comparable or superior to standard treatments, indicating their potential in pain management and inflammation control (Rakhmanova et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

5,7-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQSODBRCWJIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662879 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187174-14-6 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)

![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)